molecular formula C8H5BrFN B1289871 4-Bromo-5-fluoro-2-methylbenzonitrile CAS No. 916792-15-9

4-Bromo-5-fluoro-2-methylbenzonitrile

Cat. No.: B1289871
CAS No.: 916792-15-9
M. Wt: 214.03 g/mol
InChI Key: ULVCSNKNBWWEMI-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, featuring bromine, fluorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methylbenzonitrile typically involves the bromination and fluorination of 2-methylbenzonitrile. One common method includes the following steps:

    Bromination: 2-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki coupling to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium hydroxide (KOH) in ethanol.

    Suzuki Coupling: Palladium catalyst, boronic acid, and a base like potassium carbonate (K2CO3) in a solvent such as toluene.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Coupling: Biaryl compounds.

    Reduction: Corresponding amines.

Scientific Research Applications

4-Bromo-5-fluoro-2-methylbenzonitrile is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its effects are determined by the molecular targets and pathways it interacts with, which can vary based on the specific bioactive compound it is part of.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-methylbenzonitrile
  • 4-Fluoro-2-methylbenzonitrile
  • 4-Bromo-2-methylbenzonitrile

Uniqueness

4-Bromo-5-fluoro-2-methylbenzonitrile is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVCSNKNBWWEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629220
Record name 4-Bromo-5-fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-15-9
Record name 4-Bromo-5-fluoro-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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